molecular formula C11H13N3O2 B12107497 Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B12107497
M. Wt: 219.24 g/mol
InChI Key: CSXKNJRWOLHOPO-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylimidazo[1,2-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate is unique due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H13N3O2/c1-4-16-10(15)9-8(3)13-11-12-5-7(2)6-14(9)11/h5-6H,4H2,1-3H3

InChI Key

CSXKNJRWOLHOPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=N2)C)C

Origin of Product

United States

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